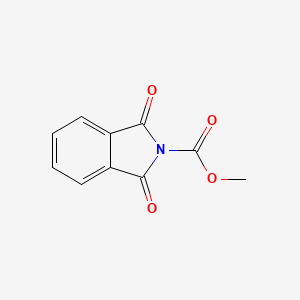

N-methoxycarbonylphthalimide

Descripción general

Descripción

N-methoxycarbonylphthalimide is an organic compound with the molecular formula C10H7NO4. It is a derivative of phthalimide, where the nitrogen atom is substituted with a methoxycarbonyl group. This compound is known for its role in organic synthesis, particularly in the protection of amines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-methoxycarbonylphthalimide can be synthesized through the reaction of phthalic anhydride with methoxycarbonylamine. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or xylene. The process involves the formation of an intermediate, which then cyclizes to form the final product.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions: N-methoxycarbonylphthalimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form N-methylphthalimide using reducing agents like lithium aluminum hydride.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phthalic acid and methanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution: Various substituted phthalimides.

Reduction: N-methylphthalimide.

Hydrolysis: Phthalic acid and methanol.

Aplicaciones Científicas De Investigación

N-methoxycarbonylphthalimide has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions without interference from the amine group.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.

Industry: this compound is used in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of N-methoxycarbonylphthalimide primarily involves its role as a protecting group. The methoxycarbonyl group stabilizes the nitrogen atom, preventing unwanted reactions. In biological systems, the compound can be metabolized to release the active amine, which then exerts its effects on molecular targets such as enzymes and receptors.

Comparación Con Compuestos Similares

N-carbethoxyphthalimide: Similar in structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.

N-methylphthalimide: Lacks the methoxycarbonyl group, making it less versatile as a protecting group.

Phthalimide: The parent compound, used widely in organic synthesis.

Uniqueness: N-methoxycarbonylphthalimide is unique due to its specific protecting group, which offers stability and selectivity in reactions. Its methoxycarbonyl group provides a balance between reactivity and stability, making it a valuable tool in synthetic chemistry.

Actividad Biológica

N-Methoxycarbonylphthalimide is a derivative of phthalimide, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Overview of Phthalimide Derivatives

Phthalimides are a class of compounds characterized by their imide functional group. They have garnered attention in medicinal chemistry due to their potential as drug candidates for various diseases, including cancer, infections, and inflammatory conditions. The biological activity of phthalimides can be attributed to their ability to interact with biological targets, such as enzymes and receptors.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of phthalimide derivatives, including this compound. In vitro studies have demonstrated that certain phthalimide derivatives exhibit significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer) cells.

Key Findings:

- Cytotoxicity : Compounds derived from phthalimide showed a reduction in cell proliferation by approximately 40% in HeLa cells. Specifically, this compound demonstrated selective activity, showing minimal cytotoxic effects on normal fibroblast cells (3T3) while effectively inhibiting cancer cell growth .

- Mechanism of Action : Molecular docking studies revealed that these compounds interact with key enzymes such as DNMT1 and VEGFR2, which are implicated in cancer cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Phthalimide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Research Insights:

- Minimum Inhibitory Concentrations (MICs) : Studies reported that several phthalimide derivatives exhibit MIC values comparable to those of standard antibiotics, indicating their potential as antimicrobial agents .

- Broad Spectrum : Phthalimides have been noted for their activity against a range of pathogens, including fungi and mycobacteria, suggesting their versatility in treating infectious diseases .

Antioxidant Activity

The antioxidant properties of this compound contribute to its biological profile. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Experimental Results:

- In Vitro Assays : Various derivatives were tested using DPPH radical scavenging and FRAP methods. Some compounds demonstrated significant antioxidant activity, indicating their potential use in formulations aimed at reducing oxidative damage .

Summary Table of Biological Activities

Case Studies

- Antiproliferative Effects : A study evaluated 43 phthalimide derivatives, finding that specific modifications enhance cytotoxicity against HeLa cells while sparing normal cells. Notably, this compound was among the compounds that showed selective inhibition .

- Antimicrobial Efficacy : In another study focusing on the synthesis of novel phthalimides, researchers found that certain derivatives exhibited potent antimycobacterial activity against Mycobacterium tuberculosis strains .

- Antioxidant Potential : Research involving the synthesis of N-ethyl phthalimide esters demonstrated varying degrees of antioxidant activity across different compounds, suggesting structural modifications can enhance efficacy .

Propiedades

IUPAC Name |

methyl 1,3-dioxoisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLWOFRQXDUIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.